
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMeOxBz and has a molecular formula of C15H11NOF.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is not fully understood. However, it has been reported that this compound inhibits the activity of acetylcholinesterase by binding to its active site. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. The anti-inflammatory, anti-cancer, and anti-tumor properties of FMeOxBz are believed to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. FMeOxBz has also been reported to have neuroprotective effects in animal models of Alzheimer's disease by reducing the deposition of amyloid-beta plaques in the brain.
実験室実験の利点と制限
The advantages of using 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole in lab experiments include its high potency and selectivity as an acetylcholinesterase inhibitor, its anti-inflammatory, anti-cancer, and anti-tumor properties, and its neuroprotective effects. However, the limitations of using FMeOxBz in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research on 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole. One potential direction is to investigate the potential of FMeOxBz as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways. Additionally, the development of novel analogs of FMeOxBz with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole involves the reaction between 3-fluoroaniline and 2-acetyl-5-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in various scientific literature and has been used for the preparation of FMeOxBz in the laboratory.
科学的研究の応用
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
特性
製品名 |
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole |
|---|---|
分子式 |
C14H10FNO |
分子量 |
227.23 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10FNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 |
InChIキー |
LUSIIJFIHNMOLC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
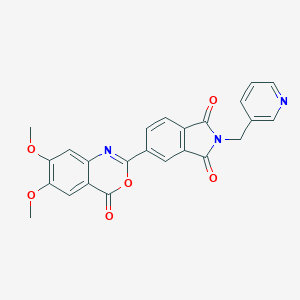
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
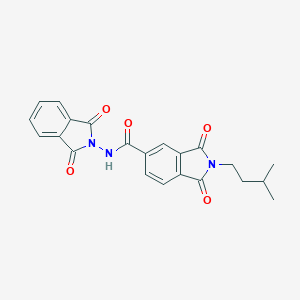
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
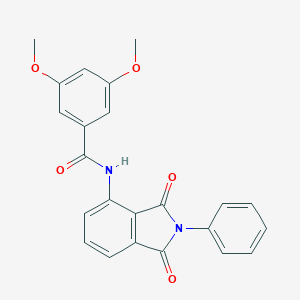
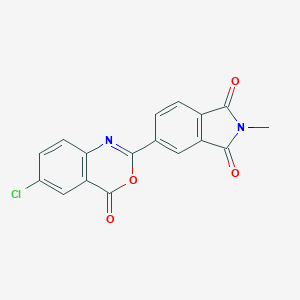
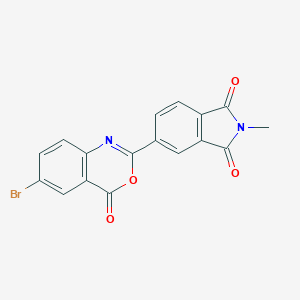
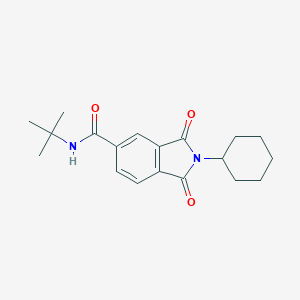
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)